Ogerin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

- Ogerin is a small-molecule positive allosteric modulator (PAM) that primarily targets G protein-coupled receptor 68 (GPR68) . GPR68 is an understudied orphan GPCR expressed most abundantly in the brain, potentially playing important roles in learning and memory.

- This compound potentiates proton activity at the GPR68-G s pathway by acting as a PAM . It enhances the receptor’s response to protons, which may impact downstream signaling cascades.

- This compound’s effects on GPR68 likely influence various signaling pathways, including Gq, Gs, G12/13, or Gi/o proteins . These pathways regulate cellular responses and contribute to the receptor’s functional outcomes.

- This compound demonstrates bioavailability and is brain-penetrant in mice . This property allows it to reach its target in the central nervous system.

- Environmental factors, such as pH fluctuations, may influence this compound’s efficacy. Since GPR68 senses microenvironmental pH changes, alterations in extracellular pH could affect its activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Biochemical Analysis

Biochemical Properties

It induces a leftward shift of the dose-response curve to proton-induced signaling . This interaction with GPR68 allows Ogerin to play a role in various biochemical reactions, particularly those involving pH changes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits and partially reverses TGF-β induced myofibroblast differentiation in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GPR68 . It increases pH-dependent cAMP production by GPR68 but reduces pH-dependent Ca2+ signals, suggesting that this compound acts as a biased positive allosteric modulator of GPR68 .

Dosage Effects in Animal Models

While specific studies detailing the dosage effects of this compound in animal models are limited, it’s known that this compound has been tested in mice with a single intraperitoneal (IP) dose of 10 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interaction with GPR68

Preparation Methods

Synthetic Routes and Reaction Conditions

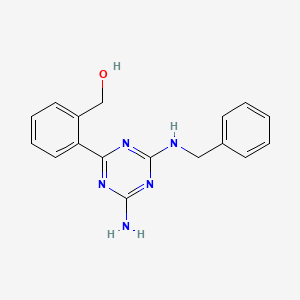

The synthesis of ZINC67740571 involves the reaction of 2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenylmethanol . The detailed synthetic route includes the following steps:

Formation of the triazine ring: This step involves the reaction of appropriate precursors to form the triazine ring structure.

Amination: The introduction of amino groups to the triazine ring.

Benzylation: The addition of a benzyl group to the amino-triazine structure.

Final assembly: The coupling of the triazine derivative with phenylmethanol to form the final compound.

Industrial Production Methods

Industrial production of ZINC67740571 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ZINC67740571 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

ZINC67740571 has been extensively studied for its applications in various scientific fields:

Neuroscience: It is used as a tool to study the role of G protein-coupled receptor 68 in the brain.

Pharmacology: The compound is investigated for its potential therapeutic effects in modulating G protein-coupled receptor 68 activity.

Behavioral Neuroscience: Studies have shown that ZINC67740571 can impair contextual fear conditioning in mice, indicating its potential use in studying fear and anxiety-related disorders.

Comparison with Similar Compounds

Similar Compounds

- ZINC32587282

- ZINC4929116

- ZINC32547799

Uniqueness

ZINC67740571 is unique in its high selectivity and potency as a positive allosteric modulator of G protein-coupled receptor 68 . Compared to similar compounds, it has shown distinct pharmacological properties, making it a valuable tool for scientific research.

Properties

IUPAC Name |

[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGIEDNDSFMSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

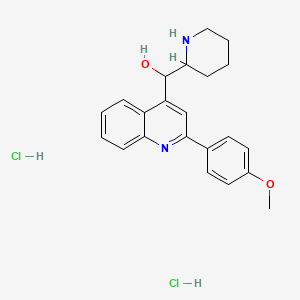

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)